REACTION_CXSMILES
|
CN(C)[N:3]1[CH:8]=[C:7]([CH2:9][CH3:10])[CH2:6][C:5]2[C:11]([O:13][C:14](=[O:15])[C:4]1=2)=[O:12].Cl.C1C[O:21]CC1>>[CH2:9]([C:7]1[CH:6]=[C:5]([C:11]([OH:21])=[O:12])[C:4]([C:14]([OH:13])=[O:15])=[N:3][CH:8]=1)[CH3:10]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the THF is distilled off
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from THF
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |